molecular formula C8H10O B129871 5-Hepten-3-yn-2-one, 6-methyl-(9CI) CAS No. 149183-86-8

5-Hepten-3-yn-2-one, 6-methyl-(9CI)

Cat. No.: B129871
CAS No.: 149183-86-8
M. Wt: 122.16 g/mol
InChI Key: DQASYXPOVOHHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hepten-3-yn-2-one, 6-methyl-(9CI) is an organic compound with the molecular formula C8H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various products, including ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a site for the addition of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or Lindlar catalyst.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Products include 6-methyl-5-heptene-3-one and 6-methyl-5-heptene-3-ol.

    Reduction: Products include 6-methyl-5-heptene-3-ene and 6-methyl-5-heptane-3-one.

    Substitution: Products vary depending on the nucleophile used but can include various substituted alkenes and alkynes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Hepten-3-yn-2-one, 6-methyl-(9CI) exerts its effects varies depending on the application:

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a double bond and a triple bond in 5-Hepten-3-yn-2-one, 6-methyl-(9CI) makes it a highly versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions that similar compounds cannot.

Properties

CAS No.

149183-86-8

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

6-methylhept-5-en-3-yn-2-one

InChI

InChI=1S/C8H10O/c1-7(2)5-4-6-8(3)9/h5H,1-3H3

InChI Key

DQASYXPOVOHHTE-UHFFFAOYSA-N

SMILES

CC(=CC#CC(=O)C)C

Canonical SMILES

CC(=CC#CC(=O)C)C

Synonyms

5-Hepten-3-yn-2-one, 6-methyl- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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